REACTION_CXSMILES
|
COC(=O)[CH:4]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1.[Cl-].[Na+].O>CS(C)=O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:4][C:5]([C:6]2[CH:7]=[CH:8][N:9]=[CH:10][CH:11]=2)=[O:12])=[CH:18][CH:17]=1 |f:1.2|
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Name
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2-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propionic acid methyl ester
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Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(C1=CC=NC=C1)=O)C1=CC=C(C=C1)OC)=O
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
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Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 150° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate-diethyl ether (1:1; 2×400 cm3)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (magnesium sulphate)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |